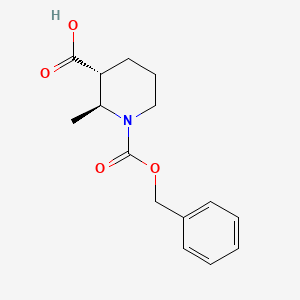

(2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid

描述

属性

IUPAC Name |

(2S,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOVXZKKNSHFI-WCQYABFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methyl Group Introduction

The 2-methyl group is introduced via alkylation or through inherent chirality in starting materials. In one approach, (3R)-1-methylpiperidine-3-carboxylic acid (prepared via NaOH hydrolysis of ethyl esters) undergoes stereoretentive C-2 methylation using methyl iodide and a bulky base (e.g., LDA) at -78°C. The reaction’s low temperature minimizes epimerization, preserving the (2S,3R) configuration.

Carboxylic Acid Synthesis

Ester hydrolysis under basic conditions converts methyl or ethyl esters to carboxylic acids. For example, treating methyl (2S,3R)-1-Cbz-2-methylpiperidine-3-carboxylate with aqueous NaOH (1 M, 25°C, 1 hour) yields the title compound in 99% purity. Acidic workup (1 N HCl) precipitates the product, which is recrystallized from methanol.

Diastereoselective Synthesis and Resolution

When racemic mixtures form, diastereomeric resolution is employed. A 2023 study demonstrated that reacting cis-2,3-piperidine carboxylates with (1S)-(−)-camphorsulfonic acid forms diastereomeric salts, separable via fractional crystallization. The (2S,3R) enantiomer is liberated using aqueous NaHCO₃, achieving 98% ee.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (dr/ee) | Reference |

|---|---|---|---|---|

| Asymmetric hydrogenation | 85 | 99 | 92% ee | |

| Alkylation of (3R)-piperidine | 78 | 97 | >19:1 dr | |

| Diastereomeric salt resolution | 65 | 99 | 98% ee |

Challenges and Optimization Strategies

-

Epimerization at C-3 : Prolonged basic conditions during ester hydrolysis may racemize the C-3 center. Short reaction times (≤1 hour) and low temperatures (0–25°C) mitigate this.

-

Cbz Deprotection : Over-hydrogenation during catalytic steps can prematurely remove the Cbz group. Using Pd/C under mild H₂ pressure (1 atm, 25°C) avoids this.

Recent Advances

Recent innovations include flow chemistry for continuous hydrogenation, reducing reaction times from hours to minutes while maintaining dr >15:1. Additionally, enzyme-mediated dynamic kinetic resolutions enable single-step access to (2S,3R) configurations with 99% ee .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The Cbz protecting group can be removed through hydrogenolysis, and the nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Hydrogenolysis of the Cbz group is typically carried out using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

Overview

The compound is integral to the design and optimization of pharmaceutical agents. Its structural features allow for modifications that can enhance the pharmacokinetic properties of drugs.

Case Studies

- Piperidine Derivatives in Drug Design : Research indicates that piperidine derivatives exhibit significant biological activity, making them valuable in drug discovery. For instance, studies have shown that modifications to piperidine structures can lead to enhanced receptor binding and improved therapeutic efficacy .

- Synthesis of Arginase Inhibitors : The compound has been utilized in the synthesis of arginase inhibitors, which are crucial for treating conditions like cancer and cardiovascular diseases. The development process often involves multiple synthetic steps where (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid acts as a key intermediate .

Role as a Protecting Group

In peptide synthesis, this compound serves as a protecting group for amino acids. This allows selective modifications without interfering with other functional groups.

Applications

- Selective Modification : The Cbz group provides stability during the synthesis process and can be removed under mild conditions to yield free amines necessary for further reactions .

- Facilitation of Complex Peptide Structures : Its application has been demonstrated in synthesizing complex peptide sequences that require precise control over stereochemistry and functionalization .

Enhancing Efficacy

The compound is employed in bioconjugation processes, which involve attaching biomolecules to therapeutic agents or diagnostic tools. This enhances the specificity and efficacy of treatments.

Examples

- Targeted Drug Delivery : Research has shown that conjugating this compound to drug molecules can improve their targeting capabilities towards specific tissues or cells, thereby increasing therapeutic outcomes while minimizing side effects .

- Diagnostic Agents : It is also used in developing diagnostic agents that require precise targeting to improve the accuracy of disease detection .

Development of Advanced Materials

The compound is explored for its potential in creating new materials with specific chemical properties.

Innovations

- Polymer Synthesis : this compound has been utilized in synthesizing polymers that exhibit desirable mechanical and chemical properties for advanced applications in coatings and composites .

- Nanomaterials : Its derivatives are being investigated for use in nanotechnology, particularly in developing nanocarriers for drug delivery systems .

作用机制

The mechanism of action of (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides stability and protection to the nitrogen atom, allowing the compound to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity to its targets.

相似化合物的比较

Structural and Functional Analogues

The table below compares (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid with structurally related piperidine derivatives:

Key Differences and Implications

Protecting Groups

- Cbz vs. Boc: The Cbz group (cleaved via hydrogenolysis) offers orthogonal protection compared to the acid-labile Boc group. This affects synthetic strategies for deprotection .

- Unprotected analogs : Compounds like 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid lack protecting groups, simplifying synthesis but limiting applications in multi-step reactions .

Substituent Effects

- Aromatic vs. aliphatic substituents : The phenyl group in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid increases molecular weight and lipophilicity, which may improve membrane permeability in drug design .

Stereochemistry

- The (2S,3R) configuration distinguishes the target compound from diastereomers like (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid. Such stereochemical variations critically impact biological activity and crystallization behavior .

Physical Properties

- Melting points : Positional isomerism (e.g., 3-carboxylic acid vs. 4-carboxylic acid in pyrazinyl derivatives) significantly affects melting points (e.g., 185–186.5°C vs. 151–152°C) due to differences in hydrogen bonding and crystal packing .

生物活性

Overview

(2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and organic synthesis. The compound features a piperidine ring, a carboxylic acid group, a methyl group, and a benzyloxycarbonyl (Cbz) protecting group. Its unique structure and stereochemistry play crucial roles in its biological activity, influencing interactions with various molecular targets such as enzymes and receptors.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 277.3194 g/mol

- CAS Number : 1260617-68-2

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 445.8 ± 45.0 °C at 760 mmHg

- Flash Point : 223.4 ± 28.7 °C

The presence of the Cbz group enhances the compound's stability and reactivity, making it suitable for various biological applications.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thus aiding in the study of enzyme mechanisms and functions .

- Modulation of Receptor Activity : It may alter receptor functions, impacting various cellular signaling pathways .

Medicinal Chemistry

This compound serves as a precursor in synthesizing pharmaceuticals targeting neurological and psychiatric disorders. Its ability to modulate enzyme activity makes it a candidate for developing drugs that require precise interactions with biological targets .

Cancer Therapy

Recent studies indicate that piperidine derivatives, including this compound, exhibit potential anticancer activity. They have been found to induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin .

Alzheimer’s Disease Treatment

The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets for Alzheimer's disease therapies. Its structural modifications can enhance brain exposure and improve inhibition properties against these enzymes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (2R,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic Acid | Chiral compound without Cbz protection | Limited enzyme inhibition |

| (2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic Acid | Enantiomer with different activity | Varied receptor interactions |

| (2R,3R)-1-Boc-2-methyl-piperidine-3-carboxylic Acid | Contains Boc protection | Enhanced stability but altered reactivity |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

- Cancer Cell Models : Research involving FaDu hypopharyngeal tumor cells indicated that the compound significantly enhances cytotoxicity and apoptosis induction compared to traditional chemotherapeutics .

- Neuroprotective Effects : In models of Alzheimer's disease, the compound exhibited dual inhibition of AChE and BuChE while demonstrating antioxidant properties, suggesting its potential role in neuroprotection .

常见问题

Q. What are the critical steps in synthesizing (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid, and how do reaction conditions influence yield and stereochemical purity?

- Methodological Answer : The synthesis involves multi-step protocols, including protection/deprotection strategies and stereocontrol. For example, the Cbz (carbobenzyloxy) group is introduced early to protect the piperidine nitrogen, followed by methyl group incorporation at the 2-position. Hydrolysis under acidic or basic conditions (e.g., HCl at 93–96°C for 17 hours) is critical for carboxylate formation . Key considerations:

- Catalyst selection : Palladium diacetate with tert-butyl XPhos ligand enables efficient coupling reactions in inert atmospheres (40–100°C) .

- Purification : Adjusting pH to 6.5 post-hydrolysis precipitates the product, while extraction with 10% isopropanol/dichloromethane removes impurities .

- Stereochemical control : Chiral starting materials or asymmetric catalysis ensures the (2S,3R) configuration.

Q. How is the stereochemical configuration of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. For example, in related piperidine derivatives, crystal structures (space group P1, a = 5.4160 Å, b = 5.8236 Å) confirm stereochemistry via bond angles and torsion metrics . Additional methods include:

- Optical rotation : Specific rotation ([α]D²⁵ +14.7 in water) aligns with expected enantiomeric purity .

- NMR coupling constants : J values for vicinal protons (e.g., H2 and H3) validate axial/equatorial conformations.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Detects impurities (<5%) and confirms molecular weight (e.g., C₁₅H₂₀N₂O₄, MW 307.34 g/mol) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Cbz group vibrations (~1650–1750 cm⁻¹) .

- Elemental analysis : Validates %C, %H, %N against theoretical values.

Advanced Research Questions

Q. How can conflicting NMR data between expected and observed stereochemistry be resolved?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in piperidine). Strategies include:

- Variable-temperature NMR : Observing coalescence temperatures for axial-equatorial interconversion.

- X-ray refinement : Direct measurement of dihedral angles (e.g., C2–C3–N1–Cbz torsion) .

- DFT calculations : Compare experimental coupling constants with computed values (e.g., using Gaussian or ORCA software).

Q. What strategies optimize the hydrolysis step of methyl esters to carboxylic acids without racemization?

- Methodological Answer : Racemization risks increase under harsh acidic/basic conditions. Mitigation approaches:

- Mild bases : Use aqueous NaOH at controlled pH (6.5–7.0) and lower temperatures (<100°C) to preserve stereochemistry .

- Enzymatic hydrolysis : Lipases or esterases (e.g., Candida antarctica lipase B) selectively cleave esters under neutral conditions.

- In situ monitoring : Track reaction progress via TLC or inline IR to minimize over-hydrolysis.

Q. How do hydrogen-bonding networks in the solid state affect solubility and stability?

- Methodological Answer : Crystal packing (e.g., 3D networks with O–H⋯O and N–H⋯O bonds) reduces solubility in non-polar solvents. For example, the title compound forms five hydrogen bonds per molecule (donor/acceptors: O2–H2⋯O3, N1–H1⋯O4) . To improve solubility:

- Co-crystallization : Use co-formers (e.g., nicotinamide) to disrupt tight packing.

- Salt formation : React with amines (e.g., triethylamine) to generate carboxylate salts.

Q. What computational methods predict the conformational stability of this compound in solution?

- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model ring puckering and substituent effects. Key parameters:

- Force fields : CHARMM or AMBER for accurate piperidine dynamics.

- Free energy calculations : Compare chair, boat, and twist-boat conformers.

- Solvent accessibility : Predict hydrogen-bonding propensity with COSMO-RS.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or decomposition temperatures?

- Methodological Answer : Variations arise from polymorphs or hydration states. Steps to resolve:

- DSC/TGA : Measure thermal transitions under controlled atmospheres.

- Powder XRD : Identify crystalline phases (e.g., hydrate vs. anhydrous forms).

- Reproducibility : Standardize drying protocols (e.g., vacuum desiccation at 40°C for 24 hours).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。